An In-depth Technical Guide to 4,4'-Difluorobenzophenone: Chemical Properties and Structure
An In-depth Technical Guide to 4,4'-Difluorobenzophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Difluorobenzophenone is a fluorinated aromatic ketone that serves as a critical intermediate in the synthesis of high-performance polymers and pharmaceuticals.[1][2] Its unique chemical structure, characterized by two fluorine atoms positioned on the phenyl rings, imparts desirable properties to the resulting materials, including enhanced thermal stability and solubility.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4,4'-Difluorobenzophenone, with a focus on its applications in drug development.
Chemical Structure and Identification
4,4'-Difluorobenzophenone is a symmetrical molecule featuring a central carbonyl group bonded to two 4-fluorophenyl substituents.[3]
Table 1: Structural and Identification Data for 4,4'-Difluorobenzophenone
| Identifier | Value |
| IUPAC Name | bis(4-fluorophenyl)methanone[4] |
| Synonyms | Benzophenone, 4,4'-difluoro-; Bis(4-fluorophenyl) ketone; Bis(p-fluorophenyl) ketone; Di-p-fluorophenyl ketone; p,p'-Difluorobenzophenone[5][6] |
| CAS Number | 345-92-6[6] |
| Molecular Formula | C₁₃H₈F₂O[6] |
| SMILES | O=C(c1ccc(F)cc1)c2ccc(F)cc2[3] |
| InChI Key | LSQARZALBDFYQZ-UHFFFAOYSA-N[6] |
Physicochemical Properties
The physicochemical properties of 4,4'-Difluorobenzophenone are summarized in the table below. These properties are crucial for its application in various synthetic processes.
Table 2: Physicochemical Properties of 4,4'-Difluorobenzophenone
| Property | Value |
| Molecular Weight | 218.20 g/mol [3] |
| Appearance | Colorless to white crystalline solid[2][7] |
| Melting Point | 107.5 to 108.5 °C[3] |
| Boiling Point | 170-172 °C at 10 mmHg[2] |
| Density | 1.34 g/cm³[2] |
| Solubility | Limited solubility in polar solvents like water, more soluble in non-polar solvents such as hexane (B92381) and toluene.[8] |
| LogP (Octanol/Water) | 3.196[9] |
Experimental Protocols
Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation
The most common method for synthesizing 4,4'-Difluorobenzophenone is through the Friedel-Crafts acylation of fluorobenzene (B45895) with p-fluorobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride.[3]
Materials:
-
Fluorobenzene
-
p-Fluorobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Petroleum ether (solvent)
-
Dichloromethane (extraction solvent)
-
Concentrated hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in petroleum ether.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add p-fluorobenzoyl chloride (1 equivalent) to the stirred suspension.
-
Add fluorobenzene (1 to 1.2 equivalents) dropwise to the mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with 2M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from petroleum ether to yield colorless crystals of 4,4'-Difluorobenzophenone.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 4,4'-Difluorobenzophenone.[5]
-
Column: Newcrom R1[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid.[5][7]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the identification and quantification of 4,4'-Difluorobenzophenone. Due to its volatility, derivatization is generally not required. Typical GC conditions would involve a non-polar or semi-polar capillary column and electron ionization (EI) for mass analysis.
Applications in Drug Development
4,4'-Difluorobenzophenone is a key starting material for the synthesis of several pharmaceuticals.[1] One of the most notable applications is in the production of Flunarizine (B1672889), a potent cerebral vasodilator. Flunarizine acts as a calcium channel antagonist and is used to treat conditions such as migraines and vertigo. 4,4'-Difluorobenzophenone is a known human metabolite of Flunarizine.
The synthesis of Flunarizine from 4,4'-Difluorobenzophenone is a multi-step process that highlights the utility of this chemical intermediate in accessing complex drug molecules.
Caption: Synthesis pathway of Flunarizine from 4,4'-Difluorobenzophenone.
Conclusion
4,4'-Difluorobenzophenone is a versatile and important chemical intermediate with significant applications in both material science and drug development. Its well-defined chemical properties and structure, coupled with established synthetic and analytical methods, make it a valuable building block for researchers and scientists. The role of 4,4'-Difluorobenzophenone as a precursor to high-performance polymers like PEEK and essential pharmaceuticals such as Flunarizine underscores its importance in various technological and therapeutic fields.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105601482A - Synthesis method of 4,4-difluorobenzophenone serving as intermediate of flunarizine medicine - Google Patents [patents.google.com]
- 3. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 4. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 5. Separation of 4,4’-Difluorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 4,4'-Difluorobenzophenone|High-Purity Reagent [benchchem.com]
- 7. 4,4’-Difluorobenzophenone | SIELC Technologies [sielc.com]
- 8. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
